3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- 3-Dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, a compound similar in structure, demonstrates diverse reactivity with various chemicals, leading to the formation of different heterocyclic compounds. This highlights the potential of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid in synthetic chemistry and heterocyclic compound formation (Abdallah, 2007).
Pharmaceutical Applications
- Compounds similar in structure to this compound have been studied for their potential pharmacological activities, such as antifungal, antibacterial, and anticoagulant effects. These studies suggest possible medical applications of the compound , especially in the development of new therapeutic agents (Reddy & Rao, 2006).
Molecular Interactions and Structure
- Studies on similar pyrazolone-based compounds have provided insights into their molecular interactions and structural properties, which can be beneficial in understanding the characteristics and potential applications of this compound in areas like material science and molecular engineering (Kumarasinghe, Hruby, & Nichol, 2009).
Fluorescent Properties
- Research on 1,3,5-triaryl-2-pyrazolines, which share a structural resemblance, indicates potential fluorescent properties. This suggests that this compound could be explored for its fluorescent capabilities, useful in fields like bioimaging and material sciences (Hasan, Abbas, & Akhtar, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-4-13(9-12(11)2)14-10-15-17(23)19(6-5-16(21)22)7-8-20(15)18-14/h3-4,7-10H,5-6H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADXTRZNZNCBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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